molecular formula C19H16N6O2S B2553021 3-methoxy-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide CAS No. 895116-95-7

3-methoxy-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No.: B2553021
CAS No.: 895116-95-7
M. Wt: 392.44
InChI Key: ZHNQMUZWIGIYAT-UHFFFAOYSA-N
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Description

3-methoxy-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide is a complex organic compound that belongs to the class of heterocyclic compounds

Scientific Research Applications

3-methoxy-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: It can be used in the development of new materials with unique properties, such as high thermal stability and conductivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne.

    Formation of the Thiadiazole Ring: The thiadiazole ring is often formed through a cyclization reaction involving thiosemicarbazide and a suitable carbonyl compound.

    Coupling Reactions: The final step involves coupling the triazole-thiadiazole intermediate with 3-methoxybenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The triazole and thiadiazole rings can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the triazole ring can yield a dihydrotriazole derivative.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction. The triazole and thiadiazole rings play a crucial role in this binding process, as they can form hydrogen bonds and hydrophobic interactions with the enzyme.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)benzamide: Lacks the thiadiazole ring, which may result in different chemical properties and biological activities.

    3-methoxy-N-[3-(5-methyl-1-phenyl-1H-1,2,4-thiadiazol-5-yl)benzamide: Lacks the triazole ring, which may affect its binding affinity to certain enzymes.

Uniqueness

The presence of both the triazole and thiadiazole rings in 3-methoxy-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide makes it unique compared to similar compounds. These rings contribute to its high binding affinity to specific molecular targets, making it a promising candidate for various scientific and industrial applications.

Properties

IUPAC Name

3-methoxy-N-[3-(5-methyl-1-phenyltriazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O2S/c1-12-16(22-24-25(12)14-8-4-3-5-9-14)17-20-19(28-23-17)21-18(26)13-7-6-10-15(11-13)27-2/h3-11H,1-2H3,(H,20,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNQMUZWIGIYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C3=NSC(=N3)NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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